3-(Aminomethyl)-5-chloro-5-methylhexanoic acid
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Overview
Description
3-(Aminomethyl)-5-chloro-5-methylhexanoic acid is a chemical compound that belongs to the class of amino acids It is structurally related to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-chloro-5-methylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 3-isobutylglutaric anhydride with ammonia to form the intermediate 3-(carbamoylmethyl)-5-methylhexanoic acid, which is then hydrolyzed to yield the desired product . Another method involves the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce the intermediate, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthesis stages to achieve higher yields and purity. This includes the use of appropriate solvents and reagents that are cost-effective and environmentally friendly . The process may also involve the recovery and reuse of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-chloro-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Aminomethyl)-5-chloro-5-methylhexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-chloro-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. As a structural analog of GABA, it can bind to GABA receptors in the central nervous system, leading to the modulation of neuronal excitability. This interaction results in the opening of chloride channels and subsequent hyperpolarization of neurons, which decreases neuronal excitability and exerts an inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
Gamma-aminobutyric acid (GABA): A neurotransmitter that inhibits neuronal activity in the central nervous system.
Pregabalin: A structural analog of GABA used as an anticonvulsant and analgesic.
Gabapentin: Another GABA analog used to treat neuropathic pain and epilepsy.
Uniqueness
3-(Aminomethyl)-5-chloro-5-methylhexanoic acid is unique due to its specific structural modifications, such as the presence of a chlorine atom and a methyl group. These modifications can influence its binding affinity and selectivity for GABA receptors, potentially leading to distinct pharmacological effects compared to other GABA analogs .
Properties
IUPAC Name |
3-(aminomethyl)-5-chloro-5-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-8(2,9)4-6(5-10)3-7(11)12/h6H,3-5,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUGBYCRPLTPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CC(=O)O)CN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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